![molecular formula C22H23N3OS B2452336 N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide CAS No. 950273-03-7](/img/structure/B2452336.png)
N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide, also known as CPI-169, is a small molecule inhibitor that selectively targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.
Scientific Research Applications
BACE1 Inhibitors
- Study 1: A series of derivatives, including N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide, were developed as β-secretase (BACE-1) inhibitors. These compounds were biologically evaluated for their affinity towards BACE-1, blood-brain barrier permeability, and cytotoxicity. The study found that these derivatives could be good lead structures for further optimization due to their potent inhibitory activity and low cellular cytotoxicity (Yan et al., 2017).
Antimicrobial Agents
- Study 2: Synthesized derivatives of this compound showed significant antibacterial activity. This study synthesized various derivatives and tested them for their antibacterial efficacy, revealing considerable activity (Ramalingam et al., 2019).
Anticancer Activities
- Study 3: Several derivatives bearing different heterocyclic rings were synthesized using a similar structure as a pharmacophoric group. These compounds exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
- Study 4: Another study synthesized acetamide derivatives and evaluated their anticancer activities against different human tumor cell lines. Some compounds exhibited significant activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
- Study 5: New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity, showing high selectivity and apoptosis-inducing potential in certain cancer cell lines (Evren et al., 2019).
Additional Applications
- Study 6: This study focused on synthesizing and evaluating the antimicrobial activity of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide. The synthesized compounds showed antimicrobial action and were compared with conventional antibiotics (Ch, 2022).
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-19(23-18-13-7-8-14-18)15-27-22-20(16-9-3-1-4-10-16)24-21(25-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWOFMQNXRHBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.